molecular formula C23H47NO4 B14267290 N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide CAS No. 137837-46-8

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide

Cat. No.: B14267290
CAS No.: 137837-46-8
M. Wt: 401.6 g/mol
InChI Key: QZJHNQNTKPOFST-UHFFFAOYSA-N
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Description

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes multiple hydroxyl groups and a long aliphatic chain, making it versatile in its interactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide typically involves the reaction of 2-methyloctadecanoic acid with 1,3-dihydroxy-2-(hydroxymethyl)propane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . Additionally, it can chelate metal ions, thereby modulating metal homeostasis and preventing metal-induced toxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide stands out due to its long aliphatic chain, which imparts unique hydrophobic properties, making it suitable for applications in both aqueous and non-aqueous environments. Its multifunctional groups allow for diverse chemical modifications and interactions, enhancing its versatility in various applications.

Properties

CAS No.

137837-46-8

Molecular Formula

C23H47NO4

Molecular Weight

401.6 g/mol

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-methyloctadecanamide

InChI

InChI=1S/C23H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(2)22(28)24-23(18-25,19-26)20-27/h21,25-27H,3-20H2,1-2H3,(H,24,28)

InChI Key

QZJHNQNTKPOFST-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C(=O)NC(CO)(CO)CO

Origin of Product

United States

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